molecular formula C3H2Cl2N2 B103490 4,5-Dichloroimidazole CAS No. 15965-30-7

4,5-Dichloroimidazole

Cat. No. B103490
CAS RN: 15965-30-7
M. Wt: 136.96 g/mol
InChI Key: QAJJXHRQPLATMK-UHFFFAOYSA-N
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Description

4,5-Dichloroimidazole is a chemical compound with the empirical formula C3H2Cl2N2 . It is used in the synthesis of phosphinite complexes and as a precursor for the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles .


Synthesis Analysis

4,5-Dichloroimidazole has been used in the synthesis of phosphinite complexes . It has also been used in the preparation of 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide, a precursor required for the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloroimidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms .


Chemical Reactions Analysis

4,5-Dichloroimidazole has been used in the synthesis of various compounds, including phosphinite complexes and 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide . It has also been used in the preparation of zeolitic imidazolate frameworks (ZIFs) for membrane applications .


Physical And Chemical Properties Analysis

4,5-Dichloroimidazole is a white to cream or yellow powder . It has a melting point range of 183-185 °C . It is insoluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 334.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis of Phosphinite Complexes

4,5-Dichloroimidazole has been used in the synthesis of phosphinite complexes . Phosphinite complexes are often used as ligands in homogeneous catalysis, which is a type of catalysis where the catalyst is in the same phase as the reactants.

Preparation of 1-Hexyl-3-Methyl-4,5-Dichloroimidazolium Iodide

This compound is also used in the preparation of 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide . This is a type of ionic liquid, which are salts in a liquid state. These types of compounds have a wide range of applications, including use as solvents and electrolytes.

Precursor for Silver-Carbene Complexes

4,5-Dichloroimidazole is used as a precursor required for the preparation of silver-carbene complexes . Silver-carbene complexes are used in a variety of chemical reactions, including cyclopropanation and aziridination reactions.

Loading into L-Tyrosine Polyphosphate Nanoparticles

Another interesting application of 4,5-Dichloroimidazole is its use in the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles . These nanoparticles can be used in a variety of biomedical applications, including drug delivery and imaging.

Safety And Hazards

4,5-Dichloroimidazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

4,5-Dichloroimidazole has been used in the synthesis of zeolitic imidazolate frameworks (ZIFs), which are a class of metal–organic frameworks (MOFs) that hold promise for applications in molecular separations, patterning, and sensing . The development of two-dimensional metal–organic framework films for efficient membrane separation is a potential future direction .

properties

IUPAC Name

4,5-dichloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJXHRQPLATMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166704
Record name 4,5-Dichloroimidazole
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Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroimidazole

CAS RN

15965-30-7
Record name 4,5-Dichloroimidazole
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Record name 4,5-Dichloroimidazole
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Record name 4,5-Dichloroimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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